![molecular formula C18H21NO3 B149704 (2S,3S)-Methylreboxetine CAS No. 105018-14-2](/img/structure/B149704.png)
(2S,3S)-Methylreboxetine
描述
Reference standard for PET tracer (S,S)-[11C]MeNER
生物活性
(2S,3S)-Methylreboxetine, also known as (S,S)-[11C]Methylreboxetine or (S,S)-MRB, is a selective norepinephrine transporter (NET) inhibitor that has garnered attention for its potential applications in neuroimaging and therapeutic contexts. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and implications in clinical research.
- Chemical Name : (2S,3S)-2-[α-(2-methylphenoxy)phenylmethyl]morpholine
- Molecular Formula : C17H22N2O2
- Molecular Weight : 286.37 g/mol
- Log P : 2.35 (indicating moderate lipophilicity) .
This compound functions primarily as a selective inhibitor of the norepinephrine transporter (NET). By blocking NET, it increases the availability of norepinephrine in the synaptic cleft, which can enhance adrenergic signaling. This mechanism is crucial for various neuropsychiatric conditions where norepinephrine dysregulation is implicated.
Binding Affinity
Research indicates that this compound exhibits high affinity for NET with an inhibition constant () in the low nanomolar range. For instance, studies have reported values as low as 0.30 nM . This high selectivity for NET over other transporters such as serotonin transporter (SERT) and dopamine transporter (DAT) (>1000-fold selectivity) makes it a valuable tool for both therapeutic and imaging purposes .
PET Imaging Studies
Positron Emission Tomography (PET) studies utilizing radiolabeled this compound have demonstrated its effectiveness in visualizing NET distribution in the brain. The compound is used to assess NET availability in various populations, including those with attention-deficit/hyperactivity disorder (ADHD) .
- Example Study : In a study involving adult ADHD patients and matched controls, PET imaging revealed significant differences in NET availability across specific brain regions implicated in ADHD pathology .
Neurodegenerative Diseases
The application of this compound in studying neurodegenerative diseases has been notable. For instance, alterations in NET density have been linked to age-related cognitive decline. PET imaging with this compound has shown a decline in NET densities in healthy aging individuals .
Psychiatric Disorders
Clinical trials have explored the use of this compound as an adjunct treatment in depression and anxiety disorders due to its norepinephrine-enhancing properties. The compound's ability to modulate norepinephrine levels may provide therapeutic benefits in conditions characterized by low norepinephrine activity.
Comparative Data Table
Property | Value |
---|---|
Chemical Structure | Chemical Structure |
Target | Norepinephrine Transporter (NET) |
Selectivity | >1000-fold over SERT and DAT |
Log P | 2.35 |
Half-life (PET) | 20.4 min |
科学研究应用
PET Imaging of Norepinephrine Transporters
One of the primary applications of (2S,3S)-Methylreboxetine is as a radioligand for positron emission tomography (PET) imaging of norepinephrine transporters (NET). Studies have demonstrated its high selectivity and affinity for NET, making it a valuable tool for visualizing norepinephrine dynamics in the brain.
- Radiolabeling with Carbon-11 : Researchers have successfully synthesized [^11C]MRB for PET imaging. This radiolabeled compound allows for the assessment of NET density in various neurological conditions. For instance, studies involving rats showed a correlation between PET imaging results and postmortem analyses of noradrenaline concentrations in the hippocampus, indicating that [^11C]MRB can effectively reflect changes in NET density due to neurotoxic damage .
- Clinical Relevance : In humans, [^11C]MRB has been used to investigate age-related declines in NET density and its implications for cognitive function. The ability to visualize these changes non-invasively provides insights into disorders such as Alzheimer's disease and Parkinson's disease .
Application | Details |
---|---|
Radioligand for PET | High selectivity for NET; used to visualize norepinephrine dynamics |
Age-related studies | Assesses decline in NET density related to cognitive function |
Neurotoxin studies | Correlates PET findings with noradrenaline concentrations postmortem |
Efficacy in Depression
Several clinical trials have examined the efficacy of this compound in treating major depressive disorder (MDD). The results indicate that it may provide significant improvement in depressive symptoms compared to placebo:
- A randomized controlled trial demonstrated that patients receiving MRB showed greater reductions in depression scales compared to those on placebo .
- Another study highlighted its potential benefits in treatment-resistant depression, suggesting that MRB could be an alternative for patients who do not respond to conventional therapies .
Safety Profile
The safety profile of this compound has also been evaluated in clinical settings:
属性
IUPAC Name |
(2S)-2-[(S)-(2-methoxyphenoxy)-phenylmethyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-20-15-9-5-6-10-16(15)22-18(14-7-3-2-4-8-14)17-13-19-11-12-21-17/h2-10,17-19H,11-13H2,1H3/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGJHBJKODTIQM-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105018-14-2 | |
Record name | (2S,3S)-Methylreboxetine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105018142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MENER, (S,S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XWI258BOT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。